molecular formula C20H23ClN2O2 B5407162 4-[(2-chlorobenzyl)oxy]-N-(1-methyl-4-piperidinyl)benzamide

4-[(2-chlorobenzyl)oxy]-N-(1-methyl-4-piperidinyl)benzamide

Cat. No.: B5407162
M. Wt: 358.9 g/mol
InChI Key: XGMCNYUZVMWGBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2-chlorobenzyl)oxy]-N-(1-methyl-4-piperidinyl)benzamide, also known as CB-1 receptor antagonist, is a chemical compound that has been extensively studied in the field of scientific research. This compound has shown potential as a therapeutic agent for various medical conditions, including obesity, diabetes, and addiction. In

Mechanism of Action

The 4-[(2-chlorobenzyl)oxy]-N-(1-methyl-4-piperidinyl)benzamide receptor is a G protein-coupled receptor that is primarily expressed in the central nervous system. It plays a key role in the regulation of appetite, metabolism, and addiction. This compound acts as a competitive antagonist of the this compound receptor, blocking the binding of endocannabinoids such as anandamide and 2-arachidonoylglycerol. This results in a decrease in appetite, an increase in metabolism, and a reduction in drug-seeking behavior.
Biochemical and Physiological Effects
Studies have shown that this compound has a number of biochemical and physiological effects. It has been shown to decrease food intake and body weight in animal models of obesity. It has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. Additionally, this compound has been shown to reduce drug-seeking behavior in animal models of addiction.

Advantages and Limitations for Lab Experiments

One advantage of using 4-[(2-chlorobenzyl)oxy]-N-(1-methyl-4-piperidinyl)benzamide in lab experiments is its potency and selectivity as a this compound receptor antagonist. This makes it a useful tool for studying the role of the this compound receptor in various physiological and pathological processes. However, one limitation of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the study of 4-[(2-chlorobenzyl)oxy]-N-(1-methyl-4-piperidinyl)benzamide. One area of research is the development of more potent and selective this compound receptor antagonists for use in the treatment of obesity, diabetes, and addiction. Another area of research is the investigation of the potential side effects of this compound receptor antagonists, such as changes in mood, cognition, and cardiovascular function. Finally, the use of this compound in combination with other therapeutic agents may be explored as a potential treatment strategy for various medical conditions.

Synthesis Methods

The synthesis of 4-[(2-chlorobenzyl)oxy]-N-(1-methyl-4-piperidinyl)benzamide involves the reaction of 2-chlorobenzyl chloride with N-(1-methyl-4-piperidinyl)benzamide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The resulting compound is then purified using column chromatography or recrystallization.

Scientific Research Applications

4-[(2-chlorobenzyl)oxy]-N-(1-methyl-4-piperidinyl)benzamide has been extensively studied for its potential therapeutic applications. It has been shown to be a potent and selective antagonist of the this compound receptor, which is involved in the regulation of appetite, metabolism, and addiction. This compound has been studied for its potential use in the treatment of obesity, diabetes, and addiction.

Properties

IUPAC Name

4-[(2-chlorophenyl)methoxy]-N-(1-methylpiperidin-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2O2/c1-23-12-10-17(11-13-23)22-20(24)15-6-8-18(9-7-15)25-14-16-4-2-3-5-19(16)21/h2-9,17H,10-14H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGMCNYUZVMWGBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)NC(=O)C2=CC=C(C=C2)OCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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